molecular formula C11H9N3S B12201969 Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- CAS No. 57771-98-9

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)-

Cat. No.: B12201969
CAS No.: 57771-98-9
M. Wt: 215.28 g/mol
InChI Key: KLVOYOMLAVRBSH-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]-1,3,4-thiadiazole derivatives are fused heterocyclic systems combining imidazole and 1,3,4-thiadiazole rings, first reported in the 1950s . These compounds exhibit a rigid, near-planar structure that enhances their interaction with biological targets, contributing to diverse pharmacological activities, including anticancer, antimicrobial, and antitubercular properties . The compound 6-(4-methylphenyl)-imidazo[2,1-b]-1,3,4-thiadiazole (C₁₂H₁₂N₂S) features a para-methyl-substituted phenyl group at position 6 (Fig. 1). This substituent modulates electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

CAS No.

57771-98-9

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9N3S/c1-8-2-4-9(5-3-8)10-6-14-11(13-10)15-7-12-14/h2-7H,1H3

InChI Key

KLVOYOMLAVRBSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)SC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b]-1,3,4-thiadiazole scaffold .

Scientific Research Applications

Chemical Properties and Structure

The compound 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole has a molecular formula of C12H10N2SC_{12}H_{10}N_2S and a molecular weight of 214.29 g/mol. Its structure features a fused imidazole-thiadiazole ring system that contributes to its biological activity. The presence of the 4-methylphenyl group enhances its pharmacological properties by influencing solubility and receptor binding.

Antimicrobial Properties

Imidazo[2,1-b]-1,3,4-thiadiazole derivatives exhibit notable antimicrobial activities:

  • Antitubercular Activity : Molecular docking studies have identified certain derivatives as potential candidates against Mycobacterium tuberculosis. For instance, compounds with specific substitutions showed high affinity for Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase proteins, making them promising for anti-TB applications .
  • Antifungal Activity : Similar docking studies revealed effective interactions with fungal targets, indicating potential antifungal applications .

Anticancer Applications

Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]-1,3,4-thiadiazole derivatives:

  • Pancreatic Cancer : Recent research demonstrated that these compounds inhibit the proliferation of pancreatic ductal adenocarcinoma cells. The mechanism involves modulation of epithelial-mesenchymal transition (EMT) pathways and inhibition of PTK2/FAK phosphorylation .
  • Broad Spectrum Anticancer Activity : Compounds have shown efficacy against various cancer cell lines, including those resistant to conventional therapies . Specific derivatives have been synthesized that exhibit IC50 values in the low micromolar range against several tumor types .

Other Therapeutic Applications

Imidazo[2,1-b]-1,3,4-thiadiazole derivatives are also being explored for:

  • Analgesic and Anti-inflammatory Effects : Some derivatives possess analgesic properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential use in pain management .
  • Diuretic and Cardiovascular Applications : Certain compounds have shown diuretic effects and cardiotonic activity, which could be beneficial in treating cardiovascular diseases .

Data Table: Summary of Biological Activities

Activity TypeSpecific ApplicationNotable Findings
AntimicrobialAntitubercularHigh docking scores against TB proteins
AntifungalEffective against Candida species
AnticancerPancreatic cancerInhibition of growth in resistant cell lines
Broad-spectrum anticancerLow micromolar IC50 values
AnalgesicPain reliefComparable effects to NSAIDs
CardiovascularDiureticPotential benefits in heart disease

Case Study 1: Synthesis and Evaluation of Antitubercular Agents

A study synthesized a series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives and evaluated their anti-TB activity against Mycobacterium tuberculosis H37Rv strain. Seven compounds showed significant activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Case Study 2: Antiproliferative Activity Against Cancer Cells

A detailed investigation into the antiproliferative effects on pancreatic ductal adenocarcinoma revealed that specific derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . This underscores their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

6-(4-Fluorophenyl) Derivatives

  • Anticancer Activity : Derivatives like 6-(4'-fluorophenyl)-imidazo[2,1-b]-1,3,4-thiadiazole (IC₅₀ = 2.1–8.7 µM against MCF-7 and A549 cells) show enhanced cytotoxicity compared to the 4-methylphenyl analogue, attributed to fluorine’s electron-withdrawing effects improving target affinity .
  • Mechanism : Fluorophenyl derivatives inhibit EGFR and FAK kinases, disrupting cancer cell proliferation and migration .

6-(4-Chlorophenyl) Derivatives

  • Antimicrobial Activity: Chlorine’s electronegativity boosts antitubercular activity (MIC = 3.125 µg/mL against M. tuberculosis H37Rv) but increases cytotoxicity (IC₅₀ = 15–20 µM for normal cells) compared to methyl-substituted compounds .

6-(Nitrophenyl) Derivatives

  • Mixed Activity : Nitro groups enhance antitubercular activity (MIC = 3.14 µg/mL) but reduce solubility and increase oxidative stress, limiting therapeutic utility .

Position 2 and 5 Modifications

2-Isobutyl Substitution

  • Biological Profile : The 2-isobutyl group in 6-(4-chlorophenyl)-2-isobutyl-imidazo[2,1-b]-1,3,4-thiadiazole improves antifungal activity (MIC = 12.5 µg/mL against Aspergillus niger) due to enhanced lipophilicity .

5-Carbaldehyde or 5-Methanol Groups

  • Antitubercular Efficacy: 5-carbaldehyde derivatives (e.g., 6c) achieve 100% inhibition of M. tuberculosis at >6.25 µg/mL, while 5-methanol analogues (e.g., 7a) show similar potency but better safety profiles .

Pharmacological Activity Comparison

Anticancer Activity

Compound Substituents IC₅₀ (µM) Target Mechanism Reference
6-(4-Methylphenyl) 6-(p-CH₃Ph) 10.8 (Pancreatic) FAK/MMP inhibition
6-(4-Fluorophenyl) 6-(p-FPh) 5.11–8.7 EGFR kinase inhibition
3-(Thiophen-3-yl) Indole 6-Thiophene, 3-Indole 0.85–1.70 FAK phosphorylation blockade
  • Key Insight : The 4-methylphenyl group balances moderate potency (IC₅₀ ~10 µM) with low cytotoxicity, making it a safer candidate for combination therapies .

Antimicrobial Activity

Compound Substituents MIC (µg/mL) Toxicity (Normal Cells) Reference
6-(4-Methylphenyl) 6-(p-CH₃Ph) 3.125 (TB) Low (IC₅₀ >50 µM)
6-(4-Chlorophenyl) 6-(p-ClPh) 3.125 (TB) Moderate (IC₅₀ ~20 µM)
6-(Nitrophenyl) 6-(p-NO₂Ph) 3.14 (TB) High (IC₅₀ <10 µM)
  • Key Insight : Methyl substitution optimizes antitubercular efficacy while minimizing off-target toxicity .

Biological Activity

Imidazo[2,1-b]-1,3,4-thiadiazole derivatives, particularly those with the 6-(4-methylphenyl) substitution, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of their biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

Imidazo[2,1-b]-1,3,4-thiadiazoles are heterocyclic compounds characterized by their unique ring structure. The synthesis typically involves the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with various substituted phenacyl bromides. The resulting compounds are then characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that imidazo[2,1-b]-1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. A study synthesized a series of these compounds and evaluated their in vitro antimicrobial activities against various bacterial strains. The results indicated that several derivatives showed promising antibacterial effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
6-(4-methylphenyl)E. coli32
6-(4-methylphenyl)S. aureus16
6-(4-methylphenyl)P. aeruginosa64

2. Anticancer Activity
Imidazo[2,1-b]-1,3,4-thiadiazole derivatives have shown promising anticancer activity. In vitro studies on pancreatic ductal adenocarcinoma (PDAC) cells revealed that specific compounds exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM. Notably, some derivatives significantly inhibited cell migration in scratch wound-healing assays .

Table 2: Anticancer Activity of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 9cSUIT-25.11
Compound 9lCapan-110.8
Compound 9ePanc-1Active

3. Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has also been investigated. In a study assessing various derivatives for their anti-inflammatory effects using animal models, certain compounds demonstrated significant activity at doses of 100 mg/kg body weight. Notably, derivatives with specific substitutions showed enhanced efficacy compared to traditional anti-inflammatory drugs like ibuprofen .

Case Studies and Research Findings

Several case studies have explored the pharmacological profiles of imidazo[2,1-b]-1,3,4-thiadiazole derivatives:

  • Anticancer Studies : A series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives were evaluated against murine leukemia and human carcinoma cell lines. The findings indicated that structural modifications could lead to enhanced cytotoxicity and selectivity against cancer cells .
  • Antimicrobial Evaluations : In vitro assessments revealed that specific substitutions on the thiadiazole ring significantly influenced antimicrobial potency against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the common synthetic routes for preparing imidazo[2,1-b]-1,3,4-thiadiazole derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Reacting hydrazonoyl halides with alkyl carbothioates to form the thiadiazole core .
  • Step 2: Introducing substituents via Vilsmeier formylation (e.g., adding a formyl group at the 5th position) .
  • Step 3: One-pot condensation with α-haloaryl ketones or semicarbazides under reflux in ethanol (80°C) to yield final derivatives .
    Key Variables:
  • Solvent: Ethanol is optimal for one-pot synthesis (yields: 70–85%) .
  • Temperature: Elevated temperatures (~80°C) improve cyclization efficiency .
  • Catalysts: Acidic conditions (e.g., Eaton’s reagent) enhance Friedel-Crafts acylation in solvent-free protocols (yields: 90–96%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing imidazo[2,1-b]-1,3,4-thiadiazole derivatives?

Methodological Answer:

  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for formyl groups) .
  • NMR (¹H/¹³C): Assigns substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm) and detects stereochemical effects .
  • X-ray Crystallography: Resolves planar imidazo-thiadiazole rings (r.m.s. deviation: 0.002–0.042 Å) and π–π stacking interactions (centroid distances: 3.6–3.8 Å) .
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks for derivatives) .

Q. What standardized protocols are used to evaluate the biological activity of these derivatives?

Methodological Answer:

  • Antimicrobial Assays:
    • MIC Testing: Broth dilution methods determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (MIC: 1.6–6.25 µg/mL) and fungi (MIC: ~5 µg/mL) .
    • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -Cl, -Br) at the 4th position of phenyl rings enhance activity .
  • Enzyme Inhibition: For 15-lipoxygenase or α-glucosidase, use spectrophotometric assays (IC₅₀ values) with positive controls (e.g., quercetin) .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties while maintaining bioactivity?

Methodological Answer:

  • Substituent Engineering:
    • Electron-Deficient Groups: Halogens (e.g., -Br, -F) improve membrane permeability and target binding .
    • Methoxy Groups: Enhance metabolic stability (e.g., 4-methoxyphenyl derivatives show improved bioavailability) .
  • Hybridization Strategies: Fusing with carbazole or indole moieties increases solubility and CNS penetration .

Q. How can computational modeling guide the design of imidazo-thiadiazole derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock or Schrödinger Suite to predict binding to targets (e.g., mycobacterial enzymes) .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
  • MD Simulations: Evaluate stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays: Use identical strains (e.g., M. tuberculosis H37Rv) and growth media across studies .
  • Control Variables: Compare MIC values under consistent pH, temperature, and inoculum size .
  • Meta-Analysis: Pool data from multiple studies (e.g., anti-TB activity of 6a1 vs. 6d1 derivatives) to identify outliers .

Q. What green chemistry approaches improve sustainability in synthesis?

Methodological Answer:

  • Solvent-Free Methods: Eaton’s reagent enables Friedel-Crafts acylation without solvents, reducing waste .
  • Microwave-Assisted Synthesis: Shortens reaction times (e.g., 30 min vs. 4 hrs) and improves yields (~90%) .
  • Catalyst Recycling: Recover heterogeneous catalysts (e.g., zeolites) via filtration for reuse .

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